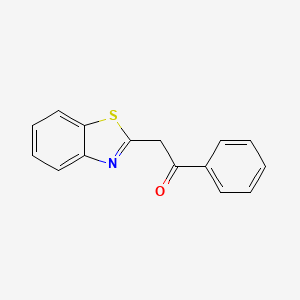

![molecular formula C4H5N5S B1271205 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile CAS No. 338751-47-6](/img/structure/B1271205.png)

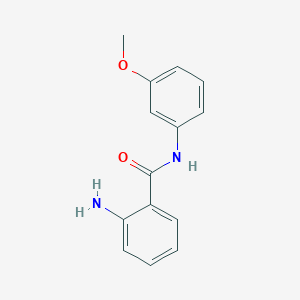

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

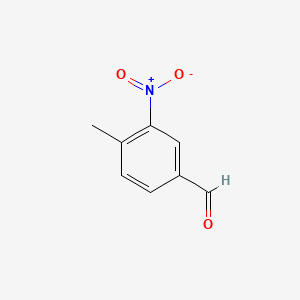

The compound “2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile” contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . It also contains an amino group (-NH2), a sulfanyl group (-SH), and a nitrile group (-CN).

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis with Metal Ions : A study by Ghani and Alabdali (2022) described the synthesis of a ligand similar to 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile, which interacted with gold (III) and nickel (II) ions. This ligand was synthesized from cyclization involving an α-amino nitrile compound and showed potential in forming complexes with square planar geometry, characterized using various spectroscopic techniques (Ghani & Alabdali, 2022).

Structural Analysis : Fizer et al. (2021) conducted a study focusing on the structural characterization of a triazole-containing amino acid derivative. The analysis involved X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and density functional theory (DFT), providing insights into the molecular conformation and stability of the compound (Fizer et al., 2021).

Chemical Reactions

Novel Synthesis Methods : Krishna et al. (2015) presented a novel method for synthesizing medicinally important 5-amino-1,2,3-triazoles, including compounds similar to 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile. The method involved a Cs2CO3-catalyzed cycloaddition, demonstrating high yields and regioselectivity (Krishna, Ramachary & Peesapati, 2015).

Reaction with Sulfonyl Chlorides : Kornienko et al. (2014) investigated the reaction of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides with 5-amino-1H-1,2,4-triazole, leading to the formation of new heterocyclic systems. This study provides insights into the chemical behavior of triazole derivatives in reactions forming complex structures (Kornienko et al., 2014).

Coordination Polymers

Luminescent Properties : Qin et al. (2012) utilized a triazole derivative as a bridging ligand to create one-dimensional coordination polymers with luminescent properties. This application demonstrates the potential of triazole derivatives in material science, particularly in the development of novel luminescent materials (Qin et al., 2012).

Urease Inhibitory Studies : Fang et al. (2019) synthesized dinuclear cobalt and nickel complexes using a mercaptoacetic acid substituted 1,2,4-triazole ligand. The study not only focused on the structural aspects but also explored the urease inhibitory activities of these complexes, highlighting the potential biomedical applications of triazole derivatives (Fang et al., 2019).

Propriétés

IUPAC Name |

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N5S/c5-1-2-10-4-7-3(6)8-9-4/h2H2,(H3,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEAZUIGJTJHBCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)SC1=NNC(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365429 |

Source

|

| Record name | 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile | |

CAS RN |

338751-47-6 |

Source

|

| Record name | 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide](/img/structure/B1271162.png)

![1-Benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B1271187.png)